molecular formula C10H8ClNO B3054819 4-(3-Chloro-2-oxopropyl)benzonitrile CAS No. 62043-70-3

4-(3-Chloro-2-oxopropyl)benzonitrile

Cat. No.: B3054819
CAS No.: 62043-70-3
M. Wt: 193.63 g/mol
InChI Key: RYNNISQBGACCHR-UHFFFAOYSA-N
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Description

“4-(3-Chloro-2-oxopropyl)benzonitrile” is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8ClNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 94-97 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Kumar et al. (2022) investigated the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key material for synthesizing compounds with potential antibacterial and antifungal activity (Kumar et al., 2022).

Mitochondrial Oxidative Phosphorylation Study

  • Parker (1965) conducted a study on the ability of various compounds, including derivatives of benzonitrile, to uncouple oxidative phosphorylation in rat-liver mitochondria (Parker, 1965).

Chemical Synthesis and Characterization

  • Michaelidou and Koutentis (2009) described the conversion of 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into various compounds, demonstrating its utility in chemical synthesis and characterization (Michaelidou & Koutentis, 2009).

High-Performance Liquid Chromatography

  • Flanagan and Ruprah (1989) developed an assay involving benzonitrile derivatives for the diagnosis of acute poisoning, highlighting its application in analytical chemistry (Flanagan & Ruprah, 1989).

Lithium-Ion Battery Research

  • Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile in improving the stability of lithium-ion batteries, showcasing its relevance in materials science and energy storage (Huang et al., 2014).

Synthesis of Antidepressants

  • Donskaya et al. (2004) discussed the synthesis of the antidepressant Befol through the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine, indicating its use in pharmaceutical chemistry (Donskaya et al., 2004).

Electrochemical Mechanistic Studies

  • Sokolová et al. (2012) found that chlorinated hydroxybenzonitriles act as efficient proton donors in electrochemical studies, demonstrating its utility in electrochemistry (Sokolová et al., 2012).

Corrosion Inhibition Studies

  • Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated them as corrosion inhibitors, highlighting their application in material protection (Chaouiki et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-(3-chloro-2-oxopropyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNNISQBGACCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491783
Record name 4-(3-Chloro-2-oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62043-70-3
Record name 4-(3-Chloro-2-oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-chloro-2-oxopropyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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